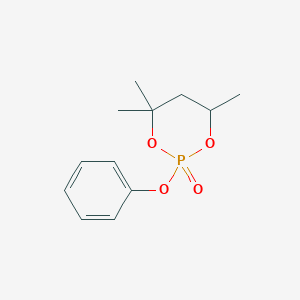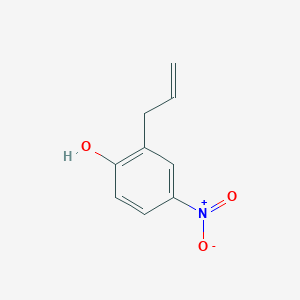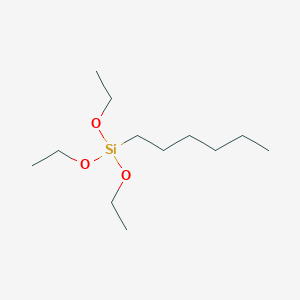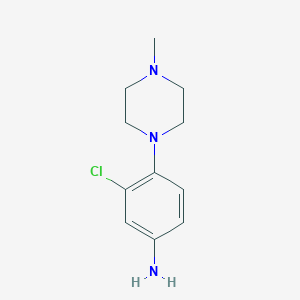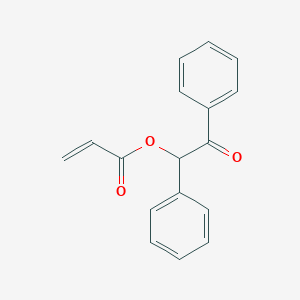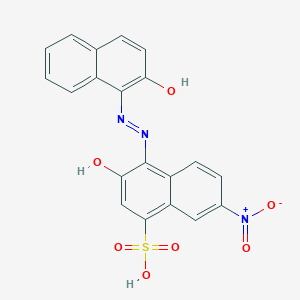
Erio chromeblack
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erio chromeblack is a complex organic compound known for its vibrant color properties. It is commonly used as a dye and is known by the name C.I. Mordant Black 11. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-naphthalenesulfonic acid, 3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro- typically involves the diazotization of 2-hydroxy-1-naphthylamine followed by coupling with 3-hydroxy-7-nitro-1-naphthalenesulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo linkage.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The process involves the precise control of pH, temperature, and reactant concentrations to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Erio chromeblack undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in dye chemistry.
Reduction: The azo group can be reduced to form amines, which can further react to form different derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine, bromine, and nitric acid.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and their derivatives.
Substitution: Halogenated and nitrated aromatic compounds.
Applications De Recherche Scientifique
Erio chromeblack has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed as a staining agent in histological studies to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mécanisme D'action
The compound exerts its effects primarily through its azo linkage, which can undergo reversible cleavage under certain conditions. This property is exploited in dyeing processes where the compound binds to fabric fibers. The molecular targets include aromatic rings and functional groups that interact with the azo linkage, leading to the formation of stable complexes.
Comparaison Avec Des Composés Similaires
- 1-Naphthalenesulfonic acid, 4-hydroxy-1-naphthalenyl azo-7-nitro-
- 4-Amino-3-hydroxy-1-naphthalenesulfonic acid
- 4-Hydroxy-1-naphthalenesulfonic acid
Comparison: Erio chromeblack is unique due to its specific substitution pattern, which imparts distinct color properties and reactivity. Compared to similar compounds, it offers enhanced stability and a broader range of applications in dyeing and analytical techniques.
Propriétés
Numéro CAS |
16279-54-2 |
|---|---|
Formule moléculaire |
C20H13N3O7S |
Poids moléculaire |
439.4 g/mol |
Nom IUPAC |
3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]-7-nitronaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H13N3O7S/c24-16-8-5-11-3-1-2-4-13(11)19(16)21-22-20-14-7-6-12(23(26)27)9-15(14)18(10-17(20)25)31(28,29)30/h1-10,24-25H,(H,28,29,30) |
Clé InChI |
SXYCCJAPZKHOLS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)O)[N+](=O)[O-])O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)O)[N+](=O)[O-])O |
Key on ui other cas no. |
16279-54-2 |
Numéros CAS associés |
3618-58-4 (mono-hydrochloride salt) 75790-88-4 (mono-potassium salt) |
Synonymes |
diamond black eriochrome black A eriochrome black A, monopotassium salt eriochrome black A, monosodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


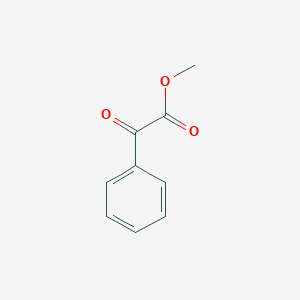
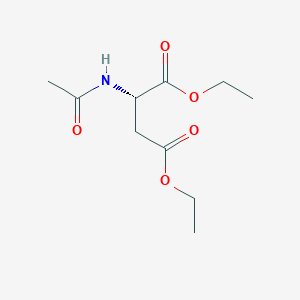
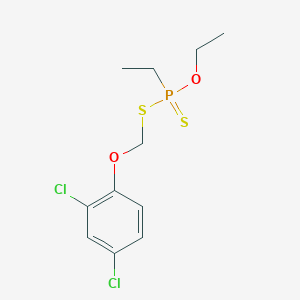
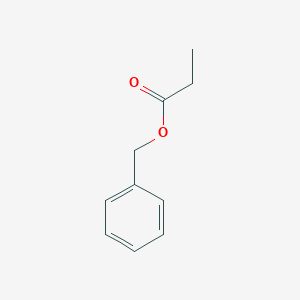
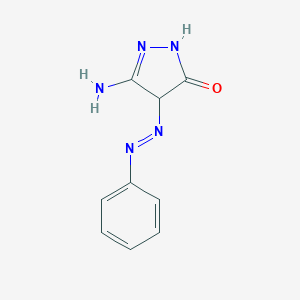
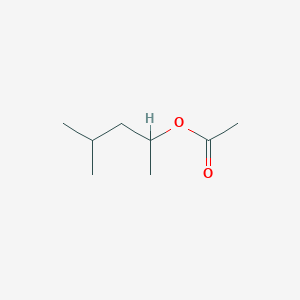
![2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid](/img/structure/B94904.png)
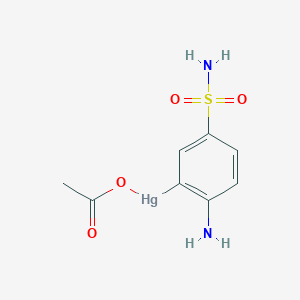
![(5S,8S,9S,10S,13R,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-dione](/img/structure/B94907.png)
